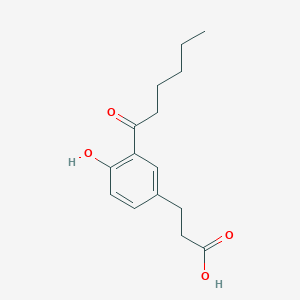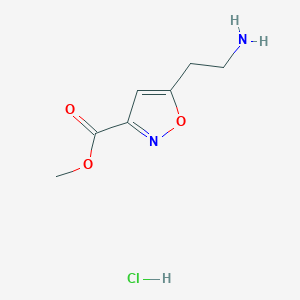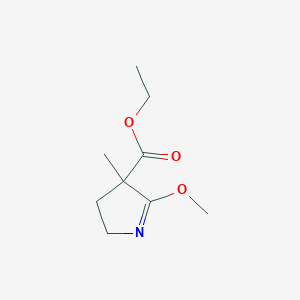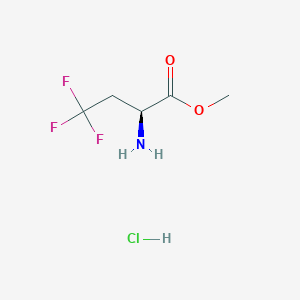
3-(3-hexanoyl-4-hydroxyphenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-hexanoyl-4-hydroxyphenyl)propanoic acid (3-HHPPA), also known as 3-hydroxy-3-hexanoyl-phenylpropionic acid, is a naturally occurring fatty acid found in the human body that is involved in a variety of physiological processes. It has been widely studied for its roles in energy production, metabolic regulation, and inflammation. In addition, 3-HHPPA has been used in a variety of laboratory experiments, including those involving cell culture, enzyme assays, and animal models.
科学的研究の応用
3-HHPPA has been used in a variety of scientific research applications, including those involving cell culture, enzyme assays, and animal models. In cell culture studies, 3-HHPPA has been used to study the role of fatty acids in cellular metabolism, energy production, and inflammation. In enzyme assays, 3-HHPPA has been used to study the regulation of enzyme activity and the mechanisms of action of various enzymes. In animal models, 3-HHPPA has been used to study the effects of fatty acids on metabolism, energy production, and inflammation.
作用機序
The mechanism of action of 3-HHPPA is not fully understood, but it is believed to act by binding to and activating a variety of cellular proteins, including G-protein coupled receptors, enzymes, and other proteins involved in metabolic regulation. In addition, 3-HHPPA is thought to modulate the activity of various enzymes involved in energy production and metabolism, as well as to regulate the expression of genes involved in inflammation and other physiological processes.
Biochemical and Physiological Effects
3-HHPPA has been shown to have a variety of biochemical and physiological effects, including the regulation of energy production and metabolism, the regulation of inflammation, and the regulation of gene expression. In addition, 3-HHPPA has been shown to have anti-inflammatory, anti-oxidant, and anti-apoptotic effects.
実験室実験の利点と制限
The use of 3-HHPPA in laboratory experiments has a number of advantages, including its ability to be synthesized in a variety of ways, its low toxicity, and its stability in a variety of conditions. In addition, 3-HHPPA has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying the regulation of energy production, metabolism, and inflammation. However, there are a number of limitations to the use of 3-HHPPA in laboratory experiments, including its relatively low solubility in water and its tendency to degrade over time.
将来の方向性
There are a number of potential future directions for research involving 3-HHPPA, including further investigation into its roles in energy production, metabolism, and inflammation. In addition, further research is needed to better understand the mechanisms of action of 3-HHPPA and its effects on gene expression. Furthermore, further research is needed to explore the potential therapeutic applications of 3-HHPPA, as well as its potential use as a dietary supplement. Finally, further research is needed to explore the potential toxicity of 3-HHPPA and its potential interactions with other drugs and dietary components.
合成法
3-HHPPA can be synthesized by a variety of methods, including the reaction of 3-hexanoyl-4-hydroxyphenylacetic acid with propionic acid in the presence of a base catalyst. It can also be synthesized through the reaction of 3-hexanoyl-4-hydroxyphenylacetic acid with propionic anhydride in the presence of an acid catalyst. Other methods of synthesis include the reaction of 3-hexanoyl-4-hydroxyphenylacetic acid with propionic acid in the presence of a base catalyst and the reaction of 3-hexanoyl-4-hydroxyphenylacetic acid with propionic anhydride in the presence of an acid catalyst.
特性
IUPAC Name |
3-(3-hexanoyl-4-hydroxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-2-3-4-5-13(16)12-10-11(6-8-14(12)17)7-9-15(18)19/h6,8,10,17H,2-5,7,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGZQVCSVMGRSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C1=C(C=CC(=C1)CCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Hexanoyl-4-hydroxyphenyl)propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl[(chlorosulfonyl)imino]methyl-lambda6-sulfanone](/img/structure/B6602891.png)
![N-[3-(1-benzyl-1H-1,2,3-triazol-4-yl)phenyl]prop-2-enamide](/img/structure/B6602902.png)

![tert-butyl 6,6-dimethyl-3-oxo-2H,3H,3aH,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B6602913.png)
![1-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-3-[(2S)-1-(thiophen-3-yl)propan-2-yl]urea, sulfuric acid](/img/structure/B6602931.png)


![ethyl 4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine-3-carboxylate](/img/structure/B6602941.png)

![5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-[5-(2-{2-[(4S)-4-methyl-4-(naphthalen-2-yl)-2,5-dioxoimidazolidin-1-yl]acetamido}-1,3-thiazol-4-yl)-2,3-dihydro-1H-inden-2-yl]pentanamide](/img/structure/B6602961.png)


![7lambda6-thia-1-azabicyclo[2.2.1]heptane-7,7-dione](/img/structure/B6602974.png)
![[(4-fluorophenyl)(methyl)oxo-lambda6-sulfanylidene]thiourea](/img/structure/B6602980.png)